4'-Bromo-2'-fluoro-6'-nitroacetanilide 4'-Bromo-2'-fluoro-6'-nitroacetanilide
Brand Name: Vulcanchem
CAS No.: 1313588-96-3
VCID: VC16212314
InChI: InChI=1S/C8H6BrFN2O3/c1-4(13)11-8-6(10)2-5(9)3-7(8)12(14)15/h2-3H,1H3,(H,11,13)
SMILES:
Molecular Formula: C8H6BrFN2O3
Molecular Weight: 277.05 g/mol

4'-Bromo-2'-fluoro-6'-nitroacetanilide

CAS No.: 1313588-96-3

Cat. No.: VC16212314

Molecular Formula: C8H6BrFN2O3

Molecular Weight: 277.05 g/mol

* For research use only. Not for human or veterinary use.

4'-Bromo-2'-fluoro-6'-nitroacetanilide - 1313588-96-3

Specification

CAS No. 1313588-96-3
Molecular Formula C8H6BrFN2O3
Molecular Weight 277.05 g/mol
IUPAC Name N-(4-bromo-2-fluoro-6-nitrophenyl)acetamide
Standard InChI InChI=1S/C8H6BrFN2O3/c1-4(13)11-8-6(10)2-5(9)3-7(8)12(14)15/h2-3H,1H3,(H,11,13)
Standard InChI Key XWMLUPSRUFVHAQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C(C=C(C=C1F)Br)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

4'-Bromo-2'-fluoro-6'-nitroacetanilide belongs to the acetanilide family, distinguished by a benzene ring substituted with bromine (Br) at the 4' position, fluorine (F) at the 2' position, and a nitro group (NO₂) at the 6' position, alongside an acetylated amine group. The compound’s planar structure facilitates intramolecular hydrogen bonding between the nitro oxygen and acetamido hydrogen, as evidenced by nuclear magnetic resonance (NMR) studies . This interaction stabilizes the molecule and influences its reactivity in substitution reactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₆BrFN₂O₃
Molecular Weight277.05 g/mol
CAS Registry Number1313588-96-3
IUPAC NameN-(4-bromo-2-fluoro-6-nitrophenyl)acetamide

The fluorine atom’s electronegativity and small atomic radius introduce steric and electronic effects that modulate reactivity, particularly in electrophilic substitution reactions . Comparative analyses with non-fluorinated analogs, such as 4'-bromo-2'-nitroacetanilide (CAS 881-50-5), reveal distinct differences in solubility and stability profiles .

Synthesis and Industrial Manufacturing

Laboratory-Scale Synthesis

The synthesis of 4'-bromo-2'-fluoro-6'-nitroacetanilide typically proceeds via a multi-step route:

  • Nitration: Introduction of the nitro group to a fluorinated bromoacetanilide precursor using nitronium tetrafluoroborate or acetyl nitrate. Nitronium tetrafluoroborate in acetonitrile at -30°C yields high regioselectivity for ortho-substitution due to its strong electrophilic character .

  • Acetylation: Protection of the amine group via reaction with acetic anhydride in acetic acid at 95°C, achieving yields exceeding 99% under optimized conditions .

  • Purification: Isolation via ice-water precipitation and sequential extraction with dichloromethane, followed by drying over anhydrous sodium sulfate .

Table 2: Comparative Synthesis Methods

MethodConditionsYield (%)SelectivitySource
Acetyl NitrateAcetonitrile, -30°C, 30 min>90Ortho
Mixed Acid (H₂SO₄/HNO₃)0°C, 1 hour75–85Para
Continuous FlowMicroreactor, 95°C, 7.5 hours99.1N/A

Industrial-Scale Production

Industrial processes prioritize safety and efficiency, employing continuous flow reactors for nitration to mitigate risks associated with exothermic reactions. Automated purification systems, including centrifugal partition chromatography, enhance throughput and purity. Recent patents highlight innovations in catalyst design to reduce byproduct formation during acetylation .

Chemical Reactivity and Stability

The compound’s reactivity is governed by its electron-deficient aromatic ring and the electron-withdrawing effects of substituents. Key reactions include:

  • Nucleophilic Aromatic Substitution: Bromine and fluorine act as leaving groups in the presence of strong nucleophiles (e.g., amines), enabling functionalization at the 4' and 2' positions.

  • Reduction of Nitro Group: Catalytic hydrogenation converts the nitro group to an amine, a step critical in prodrug synthesis .

  • Hydrolysis: Under acidic or basic conditions, the acetamido group cleaves to yield 4-bromo-2-fluoro-6-nitroaniline, a precursor for further derivatization .

Stability studies indicate decomposition above 200°C, with optimal storage at -20°C under inert atmospheres. The fluorine substituent enhances thermal stability compared to non-fluorinated analogs .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with microbial targets using X-ray crystallography or molecular docking simulations.

  • Derivatization Libraries: Synthesize analogs with modified substituents to explore structure-activity relationships.

  • Toxicological Profiling: Assess acute and chronic toxicity in model organisms to evaluate therapeutic potential.

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